Tri-O-tolylphosphine oxide
Overview
Description
Tri-O-tolylphosphine oxide, also known as 1-bis(2-methylphenyl)phosphoryl-2-methylbenzene, is an organophosphorus compound. It is characterized by its white, water-insoluble solid form and is soluble in organic solvents. This compound is commonly used as a ligand in homogeneous catalysis due to its wide cone angle of 194 degrees .
Mechanism of Action
Target of Action
Tri-O-tolylphosphine oxide is an organophosphorus compound . As a phosphine ligand, it has a wide cone angle . The primary targets of this compound are metal halides and metal acetates . These targets play a crucial role in various chemical reactions, including cross couplings, silylations, Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Mode of Action
This compound interacts with its targets by cyclometalation . This process involves the formation of a cyclic compound in which the phosphine oxide binds to a metal atom of the target compound . This interaction results in changes in the chemical structure of the target, enabling it to participate in further reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the aforementioned chemical reactions . The downstream effects of these pathways can vary widely, depending on the specific reaction and the compounds involved. In general, these effects can include the formation of new chemical bonds, the breaking of existing bonds, or changes in the spatial arrangement of atoms within a molecule .
Pharmacokinetics
It is known that the compound is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide . These properties may influence its bioavailability and its behavior within the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it participates in. For example, in the Heck Reaction and Suzuki-Miyaura Coupling, it can facilitate the formation of carbon-carbon bonds . These reactions are fundamental to organic synthesis and can lead to the production of a wide variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its ability to interact with its targets . Additionally, its conversion to phosphine oxide in solution can be influenced by factors such as temperature and the presence of other chemicals . Understanding these factors is crucial for optimizing the use of this compound in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-O-tolylphosphine oxide can be synthesized through the oxidation of Tri-O-tolylphosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Tri-O-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Tri-O-tolylphosphine to this compound.
Reduction: Reduction back to Tri-O-tolylphosphine using reducing agents like lithium aluminum hydride.
Substitution: Reactions with halides to form phosphonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, dichloromethane, toluene.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Halides, organic solvents.
Major Products Formed:
Oxidation: this compound.
Reduction: Tri-O-tolylphosphine.
Substitution: Phosphonium salts.
Scientific Research Applications
Tri-O-tolylphosphine oxide is widely used in various scientific research fields:
Chemistry: As a ligand in homogeneous catalysis, it facilitates reactions such as the Heck reaction and Suzuki coupling.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of fine chemicals and materials
Comparison with Similar Compounds
Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of methylphenyl groups.
Trioctylphosphine oxide: Contains octyl groups, used as an extraction or stabilizing agent.
Uniqueness: Tri-O-tolylphosphine oxide is unique due to its specific steric and electronic properties, which make it highly effective in catalytic applications. Its wide cone angle and solubility in organic solvents distinguish it from other phosphine oxides .
Properties
IUPAC Name |
1-bis(2-methylphenyl)phosphoryl-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVITFVAXDZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316121 | |
Record name | Tri-O-tolylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-63-9 | |
Record name | Tri-O-tolylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tri-O-tolylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about Tri-O-tolylphosphine Oxide and related compounds were gained from the crystallographic studies?
A1: The crystal and molecular structures of this compound, along with Tri-O-tolylphosphine, Tri-O-tolylphosphine Sulfide, and Tri-O-tolylphosphine Selenide, were determined using X-ray diffraction. This revealed that this compound crystallizes in the monoclinic space group P21/c with twelve molecules per unit cell []. Interestingly, the study found that variations in the phosphorus-carbon (P-C) bond lengths within these compounds are influenced by factors like charge density on the phosphorus and aromatic ring, steric effects due to the bulky o-tolyl groups, and crystal packing forces []. Contrary to some expectations, the study concluded that the P-C bond length differences are not driven by the extension of the aromatic π system onto the phosphorus atom [].
Q2: Did the computational study support the experimental findings regarding the structure of this compound?
A2: Yes, the PM3 semi-empirical calculations aligned well with the experimental data []. The calculations accurately predicted the structural parameters, including bond lengths and angles, of this compound and related compounds []. The study also explored the conformational preferences of this compound, revealing that the most stable conformation features a "paddle" arrangement, where the three methyl groups are oriented close to the oxygen atom []. This conformation likely minimizes steric hindrance and optimizes electrostatic interactions within the molecule.
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